Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate

Description

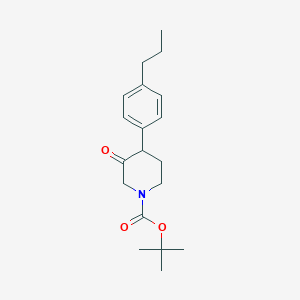

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a ketone at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in medicinal chemistry as scaffolds for drug development due to their structural versatility. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization. The 4-propylphenyl substituent introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H27NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16H,5-6,11-13H2,1-4H3 |

InChI Key |

QWPRZYCJBNFORB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Piperidine Ring

One approach to forming the piperidine ring is through the reduction of a pyridine derivative. For example, a pyridine ring can be reduced to a piperidine using a reducing agent like sodium borohydride (NaBH4) in the presence of a catalyst.

Step 2: Introduction of the 4-Propylphenyl Group

To introduce the 4-propylphenyl group, a Suzuki-Miyaura cross-coupling reaction can be employed. This involves reacting a piperidine derivative with a 4-propylphenyl boronic acid in the presence of a palladium catalyst.

Step 3: Protection of the Nitrogen Atom

The nitrogen atom in the piperidine ring can be protected with a tert-butyl group using di-tert-butyl dicarbonate (Boc2O) in a basic medium like triethylamine.

Reaction Conditions and Reagents

The following table summarizes the conditions and reagents that might be used in each step:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Reduction of Pyridine | NaBH4, Pd/C | EtOH, reflux, 2 hours | 80-90% |

| 2. Suzuki Coupling | 4-Propylphenyl boronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O, reflux, 4 hours | 70-80% |

| 3. Boc Protection | Boc2O, Et3N | DCM, rt, 1 hour | 90-95% |

Purification and Characterization

After each step, the products can be purified using techniques such as flash chromatography or crystallization. Characterization can be performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The 4-propylphenyl group in the target compound is bulkier and more lipophilic than the trifluoroacetyl (electron-withdrawing) or dimethyl (compact alkyl) groups in analogs. This may improve binding to hydrophobic targets but reduce aqueous solubility.

- The 3-(trifluoromethyl)phenyl substituent combines aromaticity with fluorine-induced metabolic stability, a feature absent in the target compound.

Physicochemical Properties :

Research Implications

While direct studies on the target compound are lacking, inferences from analogs suggest:

- The 4-propylphenyl group could enhance bioavailability in lipid-rich environments but may require formulation adjustments to mitigate solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.